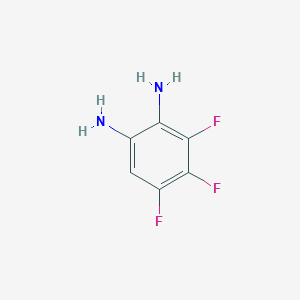

3,4,5-Trifluorobenzene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trifluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDBSPRMQHYOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378797 | |

| Record name | 3,4,5-trifluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168966-54-9 | |

| Record name | 3,4,5-trifluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Utility of 3,4,5-Trifluorobenzene-1,2-diamine in Modern Drug Discovery and Development

CAS Number: 168966-54-9

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Advantage in Medicinal Chemistry

In the landscape of contemporary drug design, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. It is within this context that 3,4,5-Trifluorobenzene-1,2-diamine presents itself as a pivotal building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of this versatile intermediate, from its fundamental properties to its practical applications, offering field-proven insights for its effective utilization in research and development.

Core Molecular Attributes and Physicochemical Profile

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis and drug design. The trifluorinated benzene ring is the key structural feature, imparting distinct electronic properties that modulate the reactivity of the adjacent diamine functionalities.

| Property | Value | Source |

| CAS Number | 168966-54-9 | [1] |

| Molecular Formula | C₆H₅F₃N₂ | [2] |

| Molecular Weight | 162.11 g/mol | [2] |

| Boiling Point | 264.1±35.0°C at 760 mmHg | [2] |

| MDL Number | MFCD01569524 | [2] |

The presence of three fluorine atoms on the aromatic ring significantly influences the pKa of the amine groups, a critical parameter in determining a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This strategic fluorination can enhance the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism.[2]

Strategic Synthesis and Mechanistic Considerations

The synthesis of this compound is a critical aspect of its utility. A common and effective synthetic route involves the reduction of a corresponding dinitro or nitroamino precursor. A representative synthetic workflow is outlined below.

Caption: A generalized synthetic workflow for this compound.

The choice of reducing agent is a key experimental variable. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed method, valued for its efficiency and the clean nature of the reaction byproducts.[3] Alternatively, metal-acid systems such as tin(II) chloride in hydrochloric acid can also be effective. The causality behind selecting a particular method often lies in the substrate's sensitivity to other functional groups and the desired scale of the reaction.

Exemplary Laboratory-Scale Synthesis Protocol

The following protocol is a representative, self-validating system for the synthesis of this compound.

Materials:

-

1,2,3-Trifluoro-4,5-dinitrobenzene

-

Ethanol (anhydrous)

-

Palladium on carbon (10 wt. %)

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Filtration agent (e.g., Celite®)

Equipment:

-

Parr hydrogenation apparatus or a similar high-pressure reactor

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 1,2,3-Trifluoro-4,5-dinitrobenzene in anhydrous ethanol.

-

Catalyst Addition: Under an inert atmosphere, carefully add 10% palladium on carbon to the solution. The catalyst loading should be empirically determined but typically ranges from 1-5 mol%.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi) and maintain vigorous stirring at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery and Agrochemicals

The trifluorinated aromatic structure of this compound is particularly valuable in the development of drugs targeting the central nervous system, where it can enhance bioavailability and metabolic stability.[2] This building block is a key intermediate in the synthesis of a variety of heterocyclic compounds, such as benzimidazoles, which are prevalent scaffolds in medicinal chemistry.

Caption: Application of this compound in drug discovery.

Beyond pharmaceuticals, this compound is also utilized in agrochemical research for the development of novel herbicides and pesticides with improved efficacy and environmental profiles.[2]

Safety, Handling, and Storage

As with any chemical intermediate, proper safety precautions are paramount when handling this compound.

Safety and Handling:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

-

Ventilation: Use only in a well-ventilated area.[5]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust/fume/gas/mist/vapors/spray.[4] Wash hands thoroughly after handling.[4]

-

In case of exposure:

Storage:

-

Store in a cool, dry, well-ventilated place.[5]

-

Keep container tightly closed.[4]

-

Store at 2-8°C, protected from light, and under an inert gas.[2]

Conclusion: A Versatile Tool for Innovation

This compound stands out as a strategically important building block for medicinal and agricultural chemists. Its unique trifluorinated structure offers a reliable means to enhance the metabolic stability and bioavailability of target molecules. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the development of next-generation pharmaceuticals and agrochemicals.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Strupiński, R., Kaźmierski, S., & Wróblewski, A. E. (2022). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2022(2), M1369. Retrieved from [Link]

-

MG Chemicals. (2023, July 26). Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.

- Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.

- Google Patents. (n.d.). CN116553997B - Synthesis method of intermediate 1,2, 3-trifluoro-benzene for synthesizing 3,4, 5-trifluoro-bromobenzene.

- Google Patents. (n.d.). US3642916A - Preparation of 1 2 4 5-tetrafluorobenzene.

Sources

A Technical Guide to 3,4,5-Trifluorobenzene-1,2-diamine: Properties, Synthesis, and Applications in Modern Chemistry

This guide provides an in-depth analysis of 3,4,5-Trifluorobenzene-1,2-diamine, a key intermediate in the pharmaceutical and advanced materials sectors. We will explore its fundamental molecular characteristics, discuss the logical underpinnings of its synthesis, and highlight its significant applications, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Molecular Profile

This compound, with the CAS Number 168966-54-9, is an aromatic amine distinguished by a trifluorinated benzene ring.[1] This substitution pattern is not merely an arbitrary structural feature; the three fluorine atoms exert a profound influence on the molecule's electronic properties, pKa, lipophilicity, and metabolic stability. These characteristics are pivotal to its utility, particularly in medicinal chemistry.

The strategic placement of fluorine atoms can significantly enhance the bioavailability and metabolic stability of drug candidates.[1] Fluorine's high electronegativity can alter the acidity of the adjacent amine groups, influencing their interaction with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways that would otherwise degrade the molecule, thereby prolonging its therapeutic effect.

Quantitative Molecular Data

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective application in research and development. The table below summarizes its key molecular and physical data.

| Property | Value | Source |

| Molecular Formula | C₆H₅F₃N₂ | [1][2] |

| Molecular Weight | 162.11 g/mol | [1][2][3] |

| Boiling Point | 264.1 ± 35.0°C at 760 mmHg | [1] |

| CAS Number | 168966-54-9 | [1] |

| MDL Number | MFCD01569524 | [1] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of substituted benzene-1,2-diamine derivatives is a well-established field in organic chemistry.[4][5] A common and effective strategy involves a two-step process: nucleophilic aromatic substitution (SNA_r) followed by the reduction of a nitro group. This approach is particularly suitable for the preparation of this compound.

The choice of starting material is critical. A logical precursor would be a trifluorinated benzene ring bearing a nitro group and a leaving group, such as a halogen, that is susceptible to nucleophilic attack. The subsequent reduction of the nitro group to an amine affords the desired 1,2-diamine.

Experimental Protocol: A Self-Validating Workflow

The following is a detailed, step-by-step methodology for a plausible synthesis of this compound. This protocol is designed to be self-validating, with clear endpoints for each stage.

Step 1: Nucleophilic Aromatic Substitution

-

Reaction Setup: To a solution of 1,2,3-trifluoro-4-nitrobenzene in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a source of ammonia (e.g., a solution of ammonia in isopropanol) at room temperature.

-

Reaction Progression: The reaction mixture is stirred at a slightly elevated temperature (e.g., 50-60°C) to facilitate the substitution of one of the fluorine atoms with an amino group. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate, 2,3,4-trifluoro-6-nitroaniline, is collected by filtration, washed with water, and dried under vacuum.

Step 2: Catalytic Hydrogenation

-

Reaction Setup: The 2,3,4-trifluoro-6-nitroaniline from the previous step is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas and the reaction is allowed to proceed under a hydrogen atmosphere (typically at a pressure of 1-3 atm) with vigorous stirring. The progress of the reduction is monitored by TLC or HPLC.

-

Work-up and Purification: Once the reaction is complete, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Caption: A typical two-step synthesis workflow for this compound.

Applications in Drug Discovery and Materials Science

The unique properties conferred by the trifluorinated aromatic ring make this compound a valuable building block in several high-technology fields.

Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Its structure is particularly beneficial in the development of drugs targeting the central nervous system, where enhanced bioavailability and metabolic stability are critical for efficacy.[1] Benzene-1,2-diamine derivatives, in general, are important precursors for the synthesis of benzimidazoles, which have been investigated for their potential as anti-cancer agents.[5][6]

Advanced Materials

Beyond pharmaceuticals, this compound is utilized in the creation of advanced materials.[1] Its distinct electronic properties are leveraged in the development of liquid crystals and organic semiconductors, contributing to improved performance in electronic devices.[1]

Agrochemicals

In the field of agrochemical research, this diamine is employed in the synthesis of novel herbicides and pesticides.[1] The inclusion of the trifluorinated moiety can lead to enhanced efficacy and improved environmental safety profiles of the resulting products.[1]

Caption: Key application areas of this compound.

Safety and Handling

As with any chemical intermediate, proper safety precautions are paramount when handling this compound. While specific toxicological data for this compound are not extensively documented, information from related compounds suggests that it should be handled with care.[7] It may be harmful if swallowed, inhaled, or comes into contact with skin, and may cause irritation to the skin and eyes.[8] It is recommended to handle this compound in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][9] Store the compound in a tightly sealed container in a cool, dry place, protected from light, and under an inert atmosphere.[1]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its trifluorinated structure imparts desirable properties that are leveraged in the development of advanced pharmaceuticals, novel materials, and effective agrochemicals. A thorough understanding of its molecular characteristics, coupled with mechanistically sound synthetic approaches, will continue to drive innovation in these critical fields.

References

-

This compound - MySkinRecipes. [Link]

-

3,4,5,6-Tetrafluorobenzene-1,2-diamine - LookChem. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) - MDPI. [Link]

-

Safety Data Sheet - INDOFINE Chemical Company, Inc. [Link]

-

1,2-Diamino-4,5-difluorobenzene - PubChem. [Link]

- Synthesis method of intermediate 1,2, 3-trifluoro-benzene for synthesizing 3,4, 5-trifluoro-bromobenzene - Google P

-

Synthesis of Some Disubstituted 3,4,5,6,- Tetrafluorobenzenes 1, 2. [Link]

-

The Role of 1,3,5-Trifluorobenzene in Modern Pharmaceutical Synthesis. [Link]

-

Pentafluorobenzene: Promising Applications in Diagnostics and Therapeutics - PubMed. [Link]

-

Benzene-1,2-diamine: A Comprehensive Overview. [Link]

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) - MDPI. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. 1,2-DIAMINO-3,4,5-TRIFLUOROBENZENE [amp.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. indofinechemical.com [indofinechemical.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of Fluorinated Building Blocks

An In-Depth Technical Guide to 3,4,5-Trifluorobenzene-1,2-diamine

In modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and physicochemical profile. It can enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity.[1][2]

This compound emerges as a highly valuable building block in this context. As a trifluorinated analog of o-phenylenediamine, it serves as a key precursor for a diverse range of heterocyclic structures, most notably benzimidazoles.[3] The trifluoro substitution pattern offers a unique electronic and steric profile, making it an attractive starting material for researchers aiming to fine-tune the properties of novel drug candidates and advanced materials.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling, tailored for professionals in research and development.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a reagent's fundamental properties is critical for its effective use in synthesis and process development. This compound is a solid at room temperature, and its characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 168966-54-9 | [1] |

| Molecular Formula | C₆H₅F₃N₂ | [4][5] |

| Molecular Weight | 162.11 g/mol | [4][5] |

| Boiling Point | 264.1 ± 35.0 °C at 760 mmHg | [1] |

| Appearance | Solid (form may vary) | |

| Purity | Typically ≥97% | [1] |

| MDL Number | MFCD01569524 | [1] |

Part 2: Synthesis and Spectroscopic Characterization

Plausible Synthetic Route

While specific literature detailing the synthesis of this compound is not extensively published, a highly plausible and industrially scalable route can be extrapolated from standard methodologies for producing substituted o-phenylenediamines.[6][7] The most common approach involves the reduction of a corresponding dinitro or nitro-amino precursor.

A logical pathway would begin with a suitable trifluorinated aromatic compound, such as 1,2,3-trifluorobenzene, which can be synthesized from precursors like 2,3,4-trifluoronitrobenzene.[8][9] Nitration of 1,2,3-trifluorobenzene would likely yield a mixture of isomers, from which the 1,2-dinitro-3,4,5-trifluorobenzene intermediate could be isolated. Subsequent reduction of the two nitro groups, typically via catalytic hydrogenation (e.g., using Pd/C and H₂ gas) or with reducing agents like stannous chloride (SnCl₂), would afford the target diamine.[7]

Sources

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 1,2-DIAMINO-3,4,5-TRIFLUOROBENZENE [amp.chemicalbook.com]

- 6. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. CN116553997B - Synthesis method of intermediate 1,2, 3-trifluoro-benzene for synthesizing 3,4, 5-trifluoro-bromobenzene - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

A Technical Guide to the Synthesis of 3,4,5-Trifluorobenzene-1,2-diamine: A Key Intermediate for Pharmaceutical and Materials Science

Abstract

3,4,5-Trifluorobenzene-1,2-diamine is a highly functionalized aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its trifluorinated core enhances crucial molecular properties such as metabolic stability and bioavailability, making it a valuable building block in the design of novel therapeutics, particularly those targeting the central nervous system.[1][2] This in-depth guide presents a robust and scientifically validated two-step synthesis pathway starting from the commercially available precursor, 3,4,5-trifluoroaniline. We will provide a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and the critical rationale behind procedural choices, ensuring a reproducible and efficient synthesis for research and development applications.

Introduction: The Strategic Importance of Fluorinated Phenylenediamines

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. In the context of phenylenediamines, these fluorinated scaffolds serve as critical intermediates for synthesizing a diverse range of complex molecules, including bioactive heterocyclic compounds like benzimidazoles, agrochemicals with enhanced efficacy, and advanced organic materials such as liquid crystals.[1][2][3] The specific substitution pattern of this compound offers a unique electronic and steric profile for further chemical elaboration.

Recommended Synthesis Pathway: A Two-Step Approach

The most logical and efficient pathway for the synthesis of this compound involves two sequential, high-yielding reactions starting from 3,4,5-trifluoroaniline. This approach is predicated on fundamental and well-established organic transformations: electrophilic aromatic substitution followed by catalytic reduction.

-

Step 1: Regioselective Nitration. The synthesis commences with the nitration of 3,4,5-trifluoroaniline to produce the key intermediate, 3,4,5-trifluoro-2-nitroaniline.

-

Step 2: Catalytic Hydrogenation. The nitro group of the intermediate is then selectively reduced to an amine, yielding the target compound, this compound.

This pathway is advantageous due to the availability of the starting material, the high efficiency of each step, and the straightforward purification procedures.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 3,4,5-Trifluoro-2-nitroaniline via Electrophilic Nitration

Principle: The first step is a classic electrophilic aromatic substitution. The amino group (-NH₂) on the 3,4,5-trifluoroaniline ring is a powerful ortho-, para-directing group. However, under the strongly acidic conditions of the nitrating mixture (concentrated nitric and sulfuric acids), the amino group is protonated to form the anilinium ion (-NH₃⁺). This anilinium group is a meta-directing and deactivating group. The three fluorine atoms are also deactivating but are ortho-, para-directing. The regiochemical outcome—nitration at the C2 position (ortho to the amino group)—is a result of the complex interplay between these directing effects. The reaction is carefully controlled at a low temperature to prevent over-nitration and decomposition.[4]

Protocol: This protocol is adapted from standard procedures for the nitration of fluorinated anilines.[5]

Materials:

-

3,4,5-Trifluoroaniline (1.0 eq)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation of Nitrating Mixture: In a dropping funnel, cool concentrated nitric acid (1.1 eq). Slowly add concentrated sulfuric acid (1.1 eq) to the nitric acid while cooling in an ice bath (0-5 °C). Allow the mixture to remain cold.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4,5-trifluoroaniline in dichloromethane. Cool the flask to 0-5 °C in an ice bath with continuous stirring.

-

Nitration: Add the cold nitrating mixture dropwise from the funnel to the stirred solution of the aniline over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Neutralization: Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (caution: gas evolution), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid, 3,4,5-trifluoro-2-nitroaniline, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

Principle: Catalytic hydrogenation is a highly efficient and clean method for the reduction of aromatic nitro groups to amines.[6][7] In this step, 3,4,5-trifluoro-2-nitroaniline is reduced using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[7] The palladium surface adsorbs both the hydrogen gas and the nitroaromatic compound, facilitating the transfer of hydrogen atoms to the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates to afford the final diamine.[6] This method is preferred for its high selectivity, avoiding the reduction of the aromatic ring or cleavage of the C-F bonds under controlled conditions.[6]

Protocol: This protocol is based on a validated procedure for the reduction of a substituted nitroaniline to a diamine.[8]

Materials:

-

3,4,5-Trifluoro-2-nitroaniline (1.0 eq)

-

10% Palladium on Carbon (Pd/C) catalyst (approx. 2-5 mol% Pd)

-

Ethanol (or Methanol)

-

Hydrogen (H₂) gas

-

Celite®

Equipment:

-

Parr shaker hydrogenation apparatus or a similar pressure reactor.

-

Inert gas source (Nitrogen or Argon).

Procedure:

-

Reactor Charging: In the reaction vessel of the hydrogenation apparatus, combine 3,4,5-trifluoro-2-nitroaniline and ethanol.

-

Catalyst Addition: Under an inert atmosphere, carefully add the 10% Pd/C catalyst to the solution. Safety Note: Pd/C can be pyrophoric, especially after use. Handle with care.

-

Hydrogenation: Seal the reactor. Purge the system with nitrogen gas and then evacuate. Backfill with hydrogen gas. Repeat this purge/evacuation cycle 3-5 times.

-

Reaction Execution: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 4 bar / ~60 psi). Begin vigorous stirring or shaking and maintain the reaction at room temperature (25 °C) for 6-12 hours.

-

Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. TLC or LC-MS can also be used to confirm the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Ensure the filter cake is kept wet with the solvent to prevent ignition. Wash the filter cake with additional ethanol.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude this compound is often of sufficient purity for subsequent steps.[8] If necessary, further purification can be achieved by column chromatography on silica gel.

Data Summary & Expected Results

| Step | Reaction | Starting Material | Key Reagents | Typical Conditions | Expected Product | Typical Yield |

| 1 | Nitration | 3,4,5-Trifluoroaniline | HNO₃, H₂SO₄ | 0-5 °C, 1-3 h | 3,4,5-Trifluoro-2-nitroaniline | >80% |

| 2 | Reduction | 3,4,5-Trifluoro-2-nitroaniline | H₂, 10% Pd/C, Ethanol | 25 °C, 4 bar, 6-12 h | This compound | >95%[8] |

Conclusion

The presented two-step synthesis pathway provides a reliable and efficient method for the production of this compound. By leveraging a regioselective nitration followed by a clean catalytic hydrogenation, this guide offers researchers and drug development professionals a clear and reproducible protocol. The rationale and detailed procedures described herein are grounded in established chemical principles, ensuring a high degree of success for the synthesis of this valuable fluorinated intermediate.

References

- European Patent Office. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

-

Patsnap. Method utilizing catalytic hydrogenation synthesis of nitrobenzene compounds to prepare aniline compounds. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Available from: [Link]

-

MDPI. Recent Advances of Pd/C-Catalyzed Reactions. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

- Google Patents. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.

- Google Patents. US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor.

-

ACS Publications. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Available from: [Link]

-

Journal of Chemical Technology and Metallurgy. Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Available from: [Link]

-

PubMed. Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. Available from: [Link]

- Google Patents. US6333434B1 - Preparation of trifluoromethylanilines.

- Google Patents. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.

- Google Patents. US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.

-

ResearchGate. Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets. Available from: [Link]

Sources

- 1. RU2420515C2 - Method of producing 3,4,5-trifluoroaniline - Google Patents [patents.google.com]

- 2. This compound [myskinrecipes.com]

- 3. ossila.com [ossila.com]

- 4. Buy 3,4,5-Trifluoro-2-nitroaniline | 882068-89-5 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

IUPAC Nomenclature and Structural Elucidation

An In-Depth Technical Guide to 3,4,5-Trifluorobenzene-1,2-diamine

This guide provides a comprehensive overview of this compound, a key building block in modern synthetic chemistry. We will delve into its precise chemical identity, synthesis, and applications, offering field-proven insights for researchers and drug development professionals. Our focus is on the causality behind experimental choices and the self-validating systems that ensure reproducible results.

The unambiguous identification of a chemical compound is foundational to all scientific research. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that a name corresponds to a single, unique structure.

For the compound , the correct IUPAC name is This compound .

Let's deconstruct this name to understand the underlying principles:

-

Parent Hydride: The core structure is benzene, a six-carbon aromatic ring.

-

Principal Characteristic Group: The molecule contains two amine (-NH₂) groups, making it a "diamine." According to IUPAC seniority rules, amine groups have priority over halo groups for citation as the principal functional group.

-

Numbering the Ring: The numbering of the benzene ring begins with the carbons bearing the principal functional groups. To assign the lowest possible locants (numbers) to these groups, we number them as 1 and 2.

-

Locating Substituents: The fluorine atoms are then located relative to this numbering scheme. They fall on carbons 3, 4, and 5.

-

Alphabetical Order: While not a factor in this specific name's numbering, substituent names are typically arranged alphabetically.

-

Final Assembly: Combining these elements gives us the final, unambiguous name: This compound .

This systematic approach ensures that any chemist globally will draw the correct structure from the name provided.

Physicochemical Properties and Data

Understanding the physical and chemical properties of a reagent is critical for its effective use in synthesis and for predicting its behavior in various reaction conditions. Below is a summary of key properties for this compound.

| Property | Value |

| Molecular Formula | C₆H₅F₃N₂ |

| Molecular Weight | 178.11 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Melting Point | 98-102 °C |

| Boiling Point | Not available |

| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane. |

| CAS Number | 162985-08-4 |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is typically achieved through the reduction of a dinitro precursor. This method is reliable and provides a good yield of the desired product. The causality behind this choice lies in the robust and well-understood nature of nitro group reduction.

Experimental Workflow: Reduction of 1,2-Dinitro-3,4,5-trifluorobenzene

This protocol outlines a common and effective method for the synthesis of this compound.

Caption: Synthetic workflow for the reduction of a dinitro precursor.

Step-by-Step Methodology

-

Preparation: In a round-bottom flask suitable for hydrogenation, dissolve 1,2-dinitro-3,4,5-trifluorobenzene in a suitable solvent such as ethanol or ethyl acetate. The choice of solvent is critical; it must solubilize the starting material without reacting with it or the catalyst.

-

Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C). This heterogeneous catalyst is highly effective for the reduction of nitro groups and can be easily removed by filtration.

-

Reaction: The flask is sealed and the atmosphere is replaced with hydrogen gas. The reaction is stirred vigorously at room temperature. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine when the starting material has been fully consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with additional solvent to ensure complete recovery of the product.

-

Isolation and Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a crystalline solid.

Applications in Medicinal Chemistry and Materials Science

This compound is a valuable building block due to its unique combination of functional groups and electronic properties. The ortho-diamine functionality is a precursor to benzimidazoles, which are privileged scaffolds in medicinal chemistry. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Role in Heterocycle Synthesis

The primary application of this diamine is in the synthesis of substituted benzimidazoles through condensation with carboxylic acids or their derivatives.

Caption: Condensation reaction to form a benzimidazole scaffold.

This reaction is a cornerstone of many drug discovery programs targeting a wide range of diseases. The fluorine substituents on the benzene ring provide a powerful tool for modulating the physicochemical properties of the final molecule.

References

Navigating the Synthesis and Safety of 3,4,5-Trifluorobenzene-1,2-diamine: A Technical Guide for Researchers

Introduction: The Strategic Importance of Fluorinated Anilines in Modern Drug Discovery

In the landscape of contemporary drug development and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for medicinal chemists and materials scientists. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased bioavailability, and modulated electronic characteristics, have propelled fluorinated organic compounds to the forefront of innovation. Among these, 3,4,5-Trifluorobenzene-1,2-diamine emerges as a pivotal building block, offering a trifluorinated aromatic core that is particularly valuable for creating novel therapeutics, especially those targeting the central nervous system, as well as advanced agrochemicals and high-performance organic materials.[1] This guide provides an in-depth technical overview of this compound, focusing on its safe handling, chemical properties, and its significant role as a synthetic intermediate.

Chemical and Physical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is fundamental to its safe and effective use in a research setting. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 168966-54-9 | [2] |

| Molecular Formula | C₆H₅F₃N₂ | [1] |

| Molecular Weight | 162.11 g/mol | [1] |

| Boiling Point | 264.1±35.0°C at 760 mmHg | [1] |

| MDL Number | MFCD01569524 | [1] |

Hazard Identification and Safety Precautions: A Proactive Approach to Laboratory Safety

Anticipated Hazards:

-

Skin and Eye Irritation: Aromatic amines can cause irritation upon contact with the skin and eyes.

-

Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.

-

Potential for Sensitization: Some aromatic diamines are known to be skin sensitizers.

-

Toxicity: While specific data is lacking, related compounds exhibit oral toxicity.

Recommended Personal Protective Equipment (PPE)

A robust PPE protocol is the cornerstone of safe handling. The following should be considered mandatory when working with this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and, if handling larger quantities, chemical-resistant apron and boots.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dusts are generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, with a strong preference for a certified chemical fume hood to minimize inhalation exposure.

-

Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.

Safe Handling and Storage: Ensuring Stability and Purity

Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is between 2-8°C.[1]

-

Protect from light and store under an inert gas atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]

Emergency Procedures: A Step-by-Step Response Protocol

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

For larger spills, dike the area to prevent spreading and collect the material for disposal.

-

Avoid generating dust.

-

Clean the spill area thoroughly with soap and water.

The Role of this compound in Drug Development: A Medicinal Chemistry Perspective

The trifluorinated benzene ring of this compound is a highly sought-after motif in medicinal chemistry. The strategic placement of fluorine atoms can significantly enhance the pharmacological properties of a drug candidate.

Key Advantages of Fluorination in Drug Design:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer half-life and improved pharmacokinetic profile.[4]

-

Bioavailability: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can improve its ability to cross biological membranes and reach its target.[4]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the potency of the drug.[5]

The diamine functionality of this compound provides a versatile handle for a wide range of chemical transformations, allowing for its incorporation into diverse molecular architectures. It serves as a key intermediate in the synthesis of various heterocyclic compounds, which are prevalent in many classes of therapeutic agents.[1] The synthesis of novel anticancer, antiviral, and CNS-active agents often leverages the unique properties of fluorinated building blocks like this compound.[6][7]

Experimental Workflow: Risk Assessment and Mitigation

The following diagram illustrates a logical workflow for the risk assessment and mitigation process when planning to work with this compound.

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. 1,2-DIAMINO-3,4,5-TRIFLUOROBENZENE [amp.chemicalbook.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 3,4,5-Trifluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Landscape

3,4,5-Trifluorobenzene-1,2-diamine is a fluorinated aromatic amine with significant potential as a building block in medicinal chemistry and materials science.[1] Its trifluorinated phenyl ring can enhance metabolic stability and bioavailability in drug candidates, making it a molecule of considerable interest.[1] However, a comprehensive review of the scientific literature reveals a notable scarcity of published experimental spectroscopic data for this specific compound. This guide, therefore, adopts a dual approach: firstly, to provide a robust theoretical framework for predicting the spectroscopic characteristics of this compound based on established principles and data from analogous compounds. Secondly, it will furnish detailed experimental protocols to enable researchers to acquire and validate this data.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound, with its unique substitution pattern, dictates a specific set of expected spectroscopic signatures. The molecule possesses a plane of symmetry that will influence its NMR spectra, and the interplay of the electron-donating amine groups and the electron-withdrawing fluorine atoms will govern its electronic and vibrational spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will each provide critical and complementary information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, with two main signals:

-

Aromatic Proton (C6-H): A single proton is attached to the aromatic ring. It is expected to appear as a multiplet due to coupling with the adjacent fluorine atom (F5) and potentially longer-range couplings to other fluorine atoms and the amine protons. The electron-withdrawing nature of the fluorine atoms and the electron-donating nature of the amine groups will influence its chemical shift, which is predicted to be in the range of 6.5-7.5 ppm .

-

Amine Protons (-NH₂): The two amine groups contain a total of four protons. These are expected to appear as one or two broad singlets in the region of 3.5-5.0 ppm . The exact chemical shift and appearance will be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

Predicted ¹³C NMR Spectrum

Due to the molecule's symmetry, the ¹³C NMR spectrum is anticipated to show six distinct signals for the six aromatic carbon atoms. The chemical shifts will be significantly influenced by the directly attached substituents (F, N, or H), and the signals for carbons attached to fluorine will exhibit characteristic C-F coupling.

| Predicted Carbon Signal | Environment | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

| C1, C2 | C-NH₂ | 120-135 | d or dd |

| C3, C5 | C-F | 145-160 | d |

| C4 | C-F | 135-150 | t |

| C6 | C-H | 100-115 | ddd |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[2] For this compound, two signals are predicted:

-

F3 and F5: These two fluorine atoms are equivalent by symmetry and are expected to appear as a single signal. This signal will be a multiplet due to coupling to the adjacent F4 and the ortho proton H6. The chemical shift is predicted in the range of -130 to -140 ppm .

-

F4: This fluorine atom is unique and will appear as a triplet due to coupling with the two adjacent fluorine atoms (F3 and F5). Its chemical shift is predicted to be in the range of -155 to -165 ppm .

Caption: A generalized workflow for acquiring NMR spectra.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Use a multinuclear NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

-

Spectral Analysis: Analyze the processed spectra to determine chemical shifts, peak multiplicities, and coupling constants.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by the following key absorption bands:

-

N-H Stretching: The -NH₂ groups will give rise to two characteristic sharp bands in the region of 3300-3500 cm⁻¹ .

-

Aromatic C-H Stretching: The single C-H bond on the aromatic ring will show a stretching vibration typically above 3000 cm⁻¹ .

-

Aromatic C=C Stretching: The stretching vibrations of the benzene ring will appear as a series of bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: The stretching of the C-N bonds will likely be observed in the 1250-1350 cm⁻¹ range.

-

C-F Stretching: Strong absorption bands due to the C-F stretching vibrations are expected in the 1000-1300 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the solid compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR) IR, the solid sample can be placed directly on the ATR crystal.

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

-

Molecular Ion Peak (M⁺): For this compound (C₆H₅F₃N₂), the exact mass is 162.0409 g/mol .[1] A high-resolution mass spectrum should show the molecular ion peak at this m/z value.

-

Fragmentation Pattern: Common fragmentation pathways for aromatic amines include the loss of the amino group (-NH₂) or parts thereof. The presence of the trifluorinated ring suggests that fragmentation could also involve the loss of fluorine atoms or HF.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: A variety of ionization techniques can be employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The aromatic ring and the amino groups in this compound act as chromophores. The spectrum is expected to show characteristic π → π* transitions of the substituted benzene ring. The presence of the amino groups as auxochromes will likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. Typical absorption maxima are expected in the range of 230-280 nm .

Experimental Protocol for UV-Vis Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion: A Path Forward for Characterization

References

-

MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

Sources

3,4,5-Trifluorobenzene-1,2-diamine literature review

An In-Depth Technical Guide to 3,4,5-Trifluorobenzene-1,2-diamine: Synthesis, Properties, and Applications

Executive Summary

This compound is a highly functionalized aromatic compound that serves as a critical building block in modern chemical research and development. The strategic placement of three fluorine atoms on the benzene ring, combined with the reactive ortho-diamine functionality, imparts unique electronic properties and steric features. These characteristics make it an invaluable intermediate for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1] The trifluorinated motif is particularly sought after in drug discovery for its ability to enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients.[2][3] This guide provides a comprehensive overview of the synthesis, physicochemical properties, chemical reactivity, and diverse applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction

The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry.[4] Approximately 20% of all commercial pharmaceuticals contain at least one fluorine atom.[4] The element's high electronegativity and small size allow it to act as a bioisostere of a hydrogen atom or a hydroxyl group, profoundly altering a molecule's properties. Judicious incorporation of fluorine can modulate pKa, improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and enhance membrane permeability and bioavailability.[2][3]

Phenylenediamines as Privileged Scaffolds

Ortho-phenylenediamines are considered "privileged scaffolds" in medicinal chemistry due to their versatile reactivity. The adjacent amine groups readily undergo condensation reactions with a variety of dicarbonyl compounds and their equivalents to form a wide range of biologically active heterocyclic systems, including benzimidazoles, quinoxalines, and phenazines.[5][6] These heterocycles are core structures in numerous approved drugs, exhibiting activities such as anticancer, antimicrobial, and antiviral properties.[5][6]

This compound: A Unique Building Block

This compound merges the benefits of a fluorinated aromatic ring with the synthetic versatility of an ortho-diamine. The strong electron-withdrawing nature of the three fluorine atoms significantly influences the reactivity of both the aromatic ring and the amine functionalities. This compound is a key intermediate for creating novel pharmaceuticals, particularly for central nervous system (CNS) disorders, where enhanced bioavailability is crucial.[1] Furthermore, its unique electronic properties are leveraged in the development of advanced materials like organic semiconductors and liquid crystals.[1]

Physicochemical Properties and Characterization

The fundamental properties of this compound are summarized below. Proper characterization using modern analytical techniques is essential to confirm the identity and purity of the material before its use in subsequent synthetic steps.

| Property | Value | Source |

| CAS Number | 168966-54-9 | [1][7] |

| Molecular Formula | C₆H₅F₃N₂ | [1][8] |

| Molecular Weight | 162.11 g/mol | [1] |

| Boiling Point | 264.1 ± 35.0 °C at 760 mmHg | [1] |

| Appearance | Solid (Typical for aromatic diamines) | N/A |

| Storage Conditions | 2-8°C, under inert gas, protected from light | [1] |

| SMILES | C1=C(C(=C(C(=C1F)F)F)N)N | [8] |

| InChI | InChI=1S/C6H5F3N2/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,10-11H2 | [8] |

Synthesis and Manufacturing

While direct, peer-reviewed synthetic procedures for this compound are not abundant in readily available literature, a plausible and efficient pathway can be designed based on established organofluorine chemistry principles. The most logical approach involves the dinitration of a suitable trifluorinated precursor followed by a chemical reduction.

Proposed Synthetic Pathway: Dinitration-Reduction Route

A robust synthesis can be envisioned starting from 1,2,3-trifluorobenzene. The directing effects of the fluorine atoms (ortho-, para-directing but deactivating) are overcome by strong nitrating conditions. The subsequent reduction of both nitro groups is typically a high-yield transformation.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative methodology based on standard procedures for nitration of polyfluorobenzenes and subsequent catalytic hydrogenation of nitroarenes.[5][9]

Step 1: Synthesis of 1,2-Dinitro-3,4,5-trifluorobenzene

-

Apparatus Setup: A 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with fuming sulfuric acid (20% SO₃, 50 mL). The flask is cooled to 0°C in an ice-salt bath.

-

Reagent Addition: Fuming nitric acid (90%, 30 mL) is added dropwise to the stirred sulfuric acid, ensuring the temperature does not exceed 10°C.

-

Nitration: 1,2,3-Trifluorobenzene (13.2 g, 0.1 mol) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature between 5-10°C.

-

Reaction: After the addition is complete, the reaction mixture is slowly warmed to 60°C and stirred for 4 hours. The progress of the reaction should be monitored by TLC or GC-MS.

-

Work-up: The reaction mixture is cooled to room temperature and carefully poured onto 500 g of crushed ice with vigorous stirring.

-

Extraction: The resulting precipitate is filtered, or if an oil forms, the mixture is extracted with dichloromethane (3 x 100 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Purification: The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield 1,2-dinitro-3,4,5-trifluorobenzene.

Step 2: Synthesis of this compound

-

Apparatus Setup: A Parr hydrogenation apparatus or a similar high-pressure reactor is charged with 1,2-dinitro-3,4,5-trifluorobenzene (2.22 g, 10 mmol), ethanol (50 mL), and 10% Palladium on carbon (Pd/C, 100 mg, ~5 mol%).

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H₂) to 4 bar (approx. 58 psi).

-

Reaction: The mixture is shaken or stirred vigorously at room temperature (25°C) for 6 hours, or until hydrogen uptake ceases. Reaction completion is monitored by TLC.

-

Work-up: The reactor is carefully depressurized, and the reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: If necessary, the product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound.

Chemical Reactivity and Derivative Synthesis

The reactivity of this compound is dominated by the two nucleophilic amine groups, which are powerful tools for constructing complex heterocyclic systems.

Reactions of the Diamine Functionality

The primary utility of ortho-phenylenediamines is their role as A-B type building blocks for heterocycle synthesis. They react with a wide array of reagents containing two electrophilic centers to form fused six- or five-membered rings.

Caption: Common heterocyclic scaffolds derived from ortho-phenylenediamines.

-

Benzimidazole Synthesis: Condensation with carboxylic acids or aldehydes (often under oxidative conditions) yields benzimidazoles, a core structure in proton-pump inhibitors like omeprazole and anthelmintics like albendazole.

-

Quinoxaline Synthesis: Reaction with α-dicarbonyl compounds (e.g., glyoxal, diacetyl) readily forms quinoxalines, which are scaffolds for various kinase inhibitors and other therapeutic agents.

Applications in Research and Development

Pharmaceutical and Agrochemical Intermediate

The trifluorinated phenylenediamine core is a highly attractive scaffold for generating libraries of compounds for high-throughput screening. The fluorine atoms can enhance metabolic stability and improve pharmacokinetic profiles, making derivatives of this compound promising candidates for drug development.[1][2] Its derivatives have been investigated as kinase inhibitors and antimicrobial agents.[10] In agrochemical research, this building block is used to develop novel herbicides and pesticides with potentially enhanced efficacy and better environmental safety profiles.[1]

Monomer for Advanced Materials

Beyond life sciences, the diamine serves as a monomer for the synthesis of high-performance polymers such as polyimides and polybenzimidazoles.[11] The incorporation of fluorine atoms into the polymer backbone can significantly improve thermal stability, oxidative resistance, and solubility in organic solvents while lowering the dielectric constant, making these materials suitable for applications in microelectronics and aerospace.[10]

Safety and Handling

This compound, like most aromatic amines, should be handled with care. It is presumed to be toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required.

-

Storage: Store in a cool, dry, dark place (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion

This compound stands out as a specialty chemical with significant potential. Its unique combination of a polyfluorinated aromatic system and a synthetically versatile ortho-diamine moiety makes it a powerful building block for addressing complex challenges in drug discovery and materials science. As the demand for sophisticated, fluorinated molecules continues to grow, the importance of intermediates like this will undoubtedly increase, driving further innovation in both academic and industrial research.

References

- MySkinRecipes. This compound.

- MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. [Link]

- MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline.

- PubChemLite. This compound.

- Google Patents. CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.

- National Institute of Standards and Technology. Synthesis of Some Disubstituted 3,4,5,6,- Tetrafluorobenzenes 1, 2. [Link]

- National Institutes of Health. Reactions of Polyfluorobenzenes With Nucleophilic Reagents. [Link]

- MySkinRecipes. 3,4,5,6-Tetrafluorobenzene-1,2-diamine.

- NINGBO INNO PHARMCHEM CO.,LTD. Benzene-1,2-diamine: A Comprehensive Overview. [Link]

- PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

- National Institutes of Health. New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. [Link]

- ResearchGate. Significance of Fluorine in Medicinal Chemistry: A Review. [Link]

- ChemRxiv. Fluorine in Medicinal Chemistry: In Perspective to COVID-19. [Link]

- AURA. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajrconline.org [ajrconline.org]

- 4. Fluorine-Substituted Building Blocks - Enamine [enamine.net]

- 5. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline | MDPI [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. chemscene.com [chemscene.com]

- 8. PubChemLite - this compound (C6H5F3N2) [pubchemlite.lcsb.uni.lu]

- 9. mdpi.com [mdpi.com]

- 10. 3,4,5,6-Tetrafluorobenzene-1,2-diamine [myskinrecipes.com]

- 11. New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Bioactive Heterocyclic Scaffolds from 3,4,5-Trifluorobenzene-1,2-diamine

Abstract

This technical guide provides detailed methodologies for the synthesis of high-value heterocyclic derivatives, specifically benzimidazoles and quinoxalines, using 3,4,5-Trifluorobenzene-1,2-diamine as a key building block. The strategic incorporation of a trifluorinated benzene ring is of paramount importance in modern drug discovery and materials science, often enhancing molecular properties such as metabolic stability, bioavailability, and electronic performance.[1][2] This document furnishes researchers, medicinal chemists, and process development scientists with robust, step-by-step protocols, mechanistic insights, and the scientific rationale behind experimental choices.

Introduction: The Strategic Value of this compound

This compound is a versatile synthon for constructing complex molecular architectures. Its trifluorinated aromatic core is particularly valuable for developing novel pharmaceuticals, especially for central nervous system disorders, and advanced agrochemicals.[2] The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, improving lipophilicity and binding affinity while increasing resistance to metabolic degradation by cytochrome P450 enzymes.[1]

The vicinal diamine functionality serves as a powerful handle for cyclization reactions, providing efficient access to two major classes of heterocycles:

-

Benzimidazoles: A privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with applications as anti-inflammatory, antiviral, and anticancer agents.[3]

-

Quinoxalines: These N-heterocycles are not only prevalent in bioactive molecules with therapeutic potential but are also used as building blocks for organic semiconductors and luminescent materials.[3][4]

This guide will detail reliable protocols for the synthesis of these two derivative classes, starting from this compound.

Safety, Handling, and Physicochemical Properties

Before commencing any experimental work, it is critical to review the safety protocols for all reagents.

Properties of this compound:

| Property | Value | Source |

|---|---|---|

| CAS Number | 168966-54-9 | [5] |

| Molecular Formula | C₆H₅F₃N₂ | [2] |

| Molecular Weight | 162.11 g/mol | [2] |

| Appearance | Solid | [6] |

| Boiling Point | 264.1±35.0°C at 760 mmHg | [2] |

| Storage | 2-8°C, protect from light, store under inert gas |[2] |

Safety & Handling:

-

Hazard: This compound is classified as an irritant.[6] Aromatic amines, in general, are suspected of causing genetic defects and may cause skin sensitization.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

-

Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

-

Disposal: Dispose of chemical waste according to institutional and local regulations.

General Synthetic Workflow

The synthetic utility of this compound lies in its ability to undergo condensation reactions with bifunctional electrophiles to form heterocyclic rings. The general workflow is depicted below.

Caption: General synthetic pathways from the starting diamine.

Synthesis of 5,6,7-Trifluorobenzimidazole Derivatives

The synthesis of benzimidazoles from o-phenylenediamines is a robust and widely utilized transformation. The most common method involves the condensation with an aldehyde, followed by oxidative cyclization. The electron-withdrawing nature of the three fluorine atoms on the benzene ring slightly reduces the nucleophilicity of the amine groups, which may necessitate acid catalysis or slightly elevated temperatures to facilitate the initial condensation step.

Reaction Principle & Mechanism

The reaction proceeds via two key steps:

-

Schiff Base Formation: One of the amine groups condenses with the aldehyde to form a Schiff base (imine) intermediate. This step is often catalyzed by an acid.

-

Cyclization & Aromatization: The second amine group performs an intramolecular nucleophilic attack on the imine carbon. The resulting dihydrobenzimidazole intermediate is then oxidized to the aromatic benzimidazole product. Atmospheric oxygen or a mild oxidant can facilitate this final step.

Caption: Mechanistic pathway for benzimidazole synthesis.

Protocol: Synthesis of 2-Aryl-5,6,7-trifluorobenzimidazoles

This protocol describes a general method using an aromatic aldehyde as the coupling partner, catalyzed by p-toluenesulfonic acid (p-TsOH).[8]

Materials:

-

This compound (1.0 eq)

-

Substituted Aromatic Aldehyde (1.0 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.2 eq)

-

Dimethylformamide (DMF)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.62 g, 10 mmol), the desired aromatic aldehyde (10 mmol), and p-TsOH (0.38 g, 2 mmol).

-

Solvent Addition: Add DMF (30 mL) to the flask.

-

Reaction: Heat the mixture to 80-100°C and stir for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water and 100 mL of EtOAc.

-

Extraction: Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-aryl-5,6,7-trifluorobenzimidazole.

| Aldehyde Substrate | Typical Conditions | Expected Product Class | Potential Applications |

| Benzaldehyde | DMF, p-TsOH, 90°C, 4h | 2-Phenyl-5,6,7-trifluorobenzimidazole | Antimicrobial agents[9] |

| 4-Fluorobenzaldehyde | DMF, p-TsOH, 90°C, 4h | 2-(4-Fluorophenyl)-5,6,7-trifluorobenzimidazole | Antifungal agents[10] |

| 4-Methoxybenzaldehyde | DMF, p-TsOH, 90°C, 4h | 2-(4-Methoxyphenyl)-5,6,7-trifluorobenzimidazole | Kinase inhibitors |

Synthesis of 5,6,7-Trifluoroquinoxaline Derivatives

The synthesis of quinoxalines is most classically achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (an α-diketone). This reaction is typically high-yielding and proceeds under mild conditions, often requiring only a suitable solvent and heat.

Reaction Principle

The reaction is a double condensation. Each amine group of the diamine reacts with one of the carbonyl groups of the α-diketone, forming two imine bonds and eliminating two molecules of water to form the stable, aromatic quinoxaline ring system.

Caption: Mechanistic pathway for quinoxaline synthesis.

Protocol: Synthesis of 2,3-Disubstituted-5,6,7-trifluoroquinoxalines

This protocol details a straightforward condensation using benzil as a representative α-diketone in refluxing ethanol.

Materials:

-

This compound (1.0 eq)

-

α-Diketone (e.g., Benzil) (1.0 eq)

-

Ethanol (EtOH) or Acetic Acid (AcOH)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 1.62 g, 10 mmol) in ethanol (50 mL).

-

Reagent Addition: Add the α-diketone (e.g., benzil, 2.10 g, 10 mmol) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) for 2-4 hours. The product often begins to precipitate from the solution upon formation. Monitor by TLC.

-

Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the product in a vacuum oven. The product is often pure enough for subsequent use, but can be recrystallized from ethanol if necessary.

| α-Diketone Substrate | Typical Conditions | Expected Product Class | Potential Applications |

| Benzil | EtOH, Reflux, 2h | 2,3-Diphenyl-5,6,7-trifluoroquinoxaline | Organic electronics, Antitumor agents[11] |